4-Amino-2-methylbenzenesulfonyl fluoride
Overview
Description
4-Amino-2-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H8FNO2S. It is characterized by the presence of an amino group (-NH2) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring, which also has a methyl group (-CH3) at the second position. This compound is known for its utility in various scientific research applications, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylbenzenesulfonyl fluoride typically involves the reaction of 4-amino-2-methylbenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the sulfonyl fluoride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and safety considerations. The compound is often purified through recrystallization or distillation to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylbenzenesulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can produce 4-amino-2-methylbenzenesulfonic acid or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-methylbenzenesulfonyl fluoride is widely used in scientific research due to its unique chemical properties. It serves as a versatile reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds. In biology, it is employed as a tool to study enzyme mechanisms and protein interactions. Additionally, it finds use in the chemical industry for the synthesis of various intermediates and fine chemicals.
Mechanism of Action
The mechanism by which 4-Amino-2-methylbenzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles such as amino groups in enzymes or proteins. This interaction can modulate enzyme activity or disrupt protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
4-Amino-2-methylbenzenesulfonyl fluoride is similar to other benzenesulfonyl fluoride derivatives, such as 2-methylbenzenesulfonyl fluoride and 4-methylbenzenesulfonyl fluoride. its unique combination of an amino group and a sulfonyl fluoride group sets it apart, providing distinct reactivity and applications. The presence of the amino group enhances its nucleophilic substitution reactions, while the sulfonyl fluoride group offers electrophilic properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for various chemical transformations and biological studies
Properties
IUPAC Name |
4-amino-2-methylbenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUHHEVQJQXEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298505 | |
Record name | 4-amino-2-methylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21320-92-3 | |
Record name | 4-Amino-2-methylbenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21320-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-methylbenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021320923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC123521 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-2-methylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40298505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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